N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(2-pyridinyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(2-pyridinyl)propanamide, commonly known as ML204, is a small molecule inhibitor of the voltage-gated potassium channel Kv1.3. This compound has gained significant attention in recent years due to its potential therapeutic applications in various autoimmune disorders, such as multiple sclerosis, rheumatoid arthritis, and type 1 diabetes.
Mechanism Of Action
ML204 selectively binds to the pore region of Kv1.3 channels, leading to their inhibition. Kv1.3 channels are highly expressed in effector memory T cells, which are involved in the pathogenesis of autoimmune disorders. The inhibition of these channels by ML204 leads to a decrease in T cell activation and cytokine production, resulting in the suppression of the autoimmune response.
Biochemical and Physiological Effects:
Studies have shown that ML204 has a significant effect on the immune system. ML204 has been shown to selectively inhibit Kv1.3 channels in effector memory T cells, leading to a decrease in T cell activation and cytokine production. This, in turn, results in the suppression of the autoimmune response. ML204 has also been shown to have anti-inflammatory effects in various animal models of autoimmune disorders.
Advantages And Limitations For Lab Experiments
ML204 has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to work with and administer. ML204 has also been extensively studied, and its mechanism of action is well understood. However, ML204 also has some limitations. It is relatively expensive compared to other inhibitors, and it has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
ML204 has significant potential for the treatment of various autoimmune disorders. Future research should focus on the development of more potent and selective Kv1.3 inhibitors, as well as the optimization of ML204 for clinical use. Additionally, further studies are needed to fully understand the mechanism of action of ML204 and its effects on the immune system. Finally, clinical trials are needed to determine the safety and efficacy of ML204 in humans.
Synthesis Methods
The synthesis of ML204 involves a multi-step process starting from commercially available starting materials. The first step involves the protection of the pyridine nitrogen with a tert-butyldimethylsilyl (TBDMS) group. This is followed by the reaction of the protected pyridine with 4-chlorobenzylamine to yield the corresponding N-(4-chlorobenzyl)pyridin-2-amine. The next step involves the coupling of the N-(4-chlorobenzyl)pyridin-2-amine with 3-(2-pyridinyl)propanoic acid using standard peptide coupling reagents to yield the desired ML204 molecule.
Scientific Research Applications
ML204 has been extensively studied for its potential therapeutic effects in various autoimmune disorders. Studies have shown that Kv1.3 channels are highly expressed in effector memory T cells, which play a crucial role in the pathogenesis of autoimmune disorders. ML204 has been shown to selectively inhibit Kv1.3 channels in these cells, leading to a decrease in T cell activation and cytokine production. This, in turn, results in the suppression of the autoimmune response.
properties
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-3-pyridin-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O/c21-17-8-6-16(7-9-17)14-24-13-3-5-19(15-24)23-20(25)11-10-18-4-1-2-12-22-18/h1-2,4,6-9,12,19H,3,5,10-11,13-15H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZUOKBHGMJCBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)Cl)NC(=O)CCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(2-pyridinyl)propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.